Dbm-mmaf

Catalog No.
S12889287
CAS No.
M.F
C49H74Br2N6O11
M. Wt
1083.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dbm-mmaf

Product Name

Dbm-mmaf

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C49H74Br2N6O11

Molecular Weight

1083.0 g/mol

InChI

InChI=1S/C49H74Br2N6O11/c1-12-30(6)42(35(67-10)27-37(59)56-25-19-22-34(56)43(68-11)31(7)44(60)52-33(49(65)66)26-32-20-15-13-16-21-32)55(9)48(64)40(28(2)3)53-45(61)41(29(4)5)54(8)36(58)23-17-14-18-24-57-46(62)38(50)39(51)47(57)63/h13,15-16,20-21,28-31,33-35,40-43H,12,14,17-19,22-27H2,1-11H3,(H,52,60)(H,53,61)(H,65,66)/t30-,31+,33-,34-,35+,40-,41-,42-,43+/m0/s1

InChI Key

GZSVYZUXQREYGL-ZHOZFWKKSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)C(=C(C3=O)Br)Br

Dibromomaleimide-monomethyl auristatin F, commonly referred to as DBM-mmaf, is a synthetic compound that combines a dibromomaleimide linker with the cytotoxic agent monomethyl auristatin F. This compound is primarily utilized in the development of antibody-drug conjugates (ADCs), which are designed to deliver cytotoxic agents selectively to cancer cells while minimizing toxicity to normal tissues. The unique structure of DBM-mmaf allows for effective cross-linking with antibodies, enhancing the therapeutic efficacy of ADCs by improving their pharmacokinetics and reducing off-target effects.

  • Formation of Dithiomaleimide Linkages: The compound reacts with adjacent interchain cysteines in antibodies, forming stable dithiomaleimide linkages. This reaction is crucial for the stability and efficacy of ADCs .
  • Conjugation with Antibodies: The DBM linker facilitates site-specific conjugation to antibodies, which is essential for creating homogeneous ADCs. This process improves the therapeutic index by allowing precise delivery of the cytotoxic payload .

DBM-mmaf exhibits significant biological activity, particularly in the context of cancer therapy:

  • Enhanced Antitumor Efficacy: ADCs utilizing DBM-mmaf have shown improved in vivo efficacy compared to conventional maleimide-based conjugates. For instance, anti-HER2 ADCs incorporating DBM-mmaf demonstrated delayed tumor growth in xenograft models .
  • Reduced Toxicity: The unique properties of DBM-mmaf allow for a reduction in systemic toxicity, making it a promising candidate for therapeutic applications in oncology .

The synthesis of DBM-mmaf involves several steps:

  • Synthesis of Dibromomaleimide:
    • 3,4-Dibromofuran-2,5-dione is reacted with 6-aminohexanoic acid in acetic acid at elevated temperatures to yield dibromomaleimide .
  • Conjugation with Monomethyl Auristatin F:
    • The dibromomaleimide linker is combined with monomethyl auristatin F using coupling agents like DIPC and DIPEA in dichloromethane. This reaction is carefully controlled to ensure high yields and purity of the final product .

DBM-mmaf is primarily used in the development of ADCs for targeted cancer therapy. Its applications include:

  • Targeted Drug Delivery: By linking cytotoxic agents to antibodies that specifically target tumor markers, DBM-mmaf enhances the delivery of drugs directly to cancer cells.
  • Research and Development: It serves as a model compound for studying the pharmacokinetics and dynamics of various ADC formulations.

Studies have shown that DBM-mmaf interacts effectively with interchain cysteines in antibodies, leading to:

  • Cross-Linking Efficiency: Approximately 70% of DBM-mmaf derivatives successfully crosslink both cysteines from interchain disulfides, enhancing the stability and efficacy of the resulting ADCs .
  • Comparison with Conventional Linkers: ADCs formed using DBM-mmaf exhibit superior pharmacokinetics and reduced off-target toxicity compared to those formed using traditional maleimide linkers .

DBM-mmaf can be compared with several other compounds used in similar contexts, highlighting its unique features:

Compound NameStructure TypeKey FeaturesUnique Aspects
Monomethyl Auristatin ECytotoxic AgentSimilar mechanism but different linkerLess effective against certain tumors
Maleimide-Monomethyl Auristatin FConventional LinkerStandard approach for ADCsHigher off-target toxicity
DithiophenylmaleimideLinkerForms stable linkages with antibodiesMore complex synthesis process
DBCO-Monomethyl Auristatin FBioorthogonal LinkerEnables click chemistry for conjugationAllows for flexible conjugation strategies

DBM-mmaf stands out due to its ability to form stable linkages while maintaining lower toxicity profiles and improved efficacy in targeted therapies compared to its counterparts.

Dibromomaleimide-Monomethyl Auristatin F represents a sophisticated drug-linker conjugate engineered specifically for antibody drug conjugate applications [1] [2]. The compound features a molecular formula of C₄₉H₇₄Br₂N₆O₁₁ with a molecular weight of 1082.95 grams per mole, establishing it as a substantial bifunctional molecule designed for precise protein modification [1] [3]. The Chemical Abstracts Service registry number 1810001-93-4 provides unique identification for this complex synthetic entity [3] [6].

The architectural design of dibromomaleimide-Monomethyl Auristatin F comprises two distinct functional domains connected through a carefully engineered spacer system [2] [7]. The dibromomaleimide linker component contains the characteristic 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl moiety, which serves as the primary reactive interface for cysteine crosslinking applications [7] [22]. This bifunctional electrophilic group enables selective reaction with reduced cysteine residues in antibody structures, forming stable thioether linkages that replace native disulfide bonds [9] [22].

The Monomethyl Auristatin F payload represents a potent antitubulin agent derived from the natural product dolastatin 10 [15] [16]. This cytotoxic component features the molecular formula C₃₉H₆₅N₅O₈ with a molecular weight of 731.96 grams per mole [16] [17]. The structural architecture of Monomethyl Auristatin F incorporates several key amino acid derivatives, including dolaisoleuine, dolaproine, and N-methylphenylalanine units, which collectively contribute to its exceptional potency against microtubule assembly [18] [20].

Table 1: Molecular and Chemical Properties of Dibromomaleimide-Monomethyl Auristatin F

PropertyValue
Molecular FormulaC₄₉H₇₄Br₂N₆O₁₁
Molecular Weight (g/mol)1082.95
Chemical Abstracts Service Number1810001-93-4
AppearanceSolid powder
SolubilityDimethyl sulfoxide (limited aqueous solubility)
Storage Conditions-20°C, protected from light
StabilityStable under inert atmosphere, susceptible to hydrolysis at high pH

The linker region connecting the dibromomaleimide and Monomethyl Auristatin F components incorporates a hexanoic acid spacer that provides optimal distance and flexibility for antibody conjugation [2] [5]. This six-carbon aliphatic chain allows sufficient spatial separation between the reactive maleimide group and the cytotoxic payload, ensuring minimal steric interference during conjugation reactions [7] [22]. The N-methylated amide bond between the hexanoic acid and the first amino acid residue of Monomethyl Auristatin F enhances the overall stability of the conjugate under physiological conditions [5] [27].

Table 2: Structural Components of Dibromomaleimide-Monomethyl Auristatin F

ComponentMolecular FormulaFunction
Dibromomaleimide LinkerC₄Br₂NO₂ (core maleimide)Bifunctional crosslinking agent for cysteine bridging
Monomethyl Auristatin F PayloadC₃₉H₆₅N₅O₈Cytotoxic antitubulin agent
Hexyl ChainC₆H₁₂Flexible spacer between dibromomaleimide and peptide
Valine-Valine DipeptideC₁₀H₁₈N₂O₃Recognition sequence for proteolytic cleavage
Dolaisoleuine UnitC₁₃H₂₅NO₃Hydrophobic amino acid derivative contributing to potency
Dolaproine UnitC₁₁H₁₉NO₃Proline analog providing conformational constraint
N-MethylphenylalanineC₁₀H₁₃NO₃Terminal amino acid with carboxylate for membrane impermeability

The terminal phenylalanine residue in Monomethyl Auristatin F bears a free carboxylic acid group, which significantly distinguishes this payload from its uncharged counterpart, Monomethyl Auristatin E [16] [17]. This charged terminus reduces cellular permeability while maintaining exceptional binding affinity to tubulin, with reported equilibrium dissociation constant values of 60 ± 3 nanomolar in fluorescence polarization assays [18]. The presence of the carboxylate group creates a membrane-impermeable cytotoxic agent that requires specific delivery mechanisms for cellular uptake and subsequent cytotoxic activity [16] [19].

Structural Stability: Bromine-Mediated Crosslinking and Thioether Bond Formation

The structural stability of dibromomaleimide-Monomethyl Auristatin F relies fundamentally on the unique reactivity profile of the dibromomaleimide linker system [9] [22]. The two bromine substituents on the maleimide ring create highly electrophilic carbon centers that undergo nucleophilic substitution reactions with free cysteine thiols [9] [28]. This dual reactivity enables the formation of bridged structures that span two cysteine residues, effectively replacing native disulfide bonds with more stable thioether linkages [14] [22].

The mechanism of bromine-mediated crosslinking proceeds through sequential nucleophilic substitution reactions [9] [11]. Initially, a free cysteine thiol attacks one of the electrophilic carbon centers adjacent to a bromine substituent, resulting in the displacement of bromide and formation of the first thioether bond [11] [28]. The remaining bromine-substituted carbon maintains electrophilic character, enabling reaction with a second cysteine residue to complete the crosslinking process [9] [30]. This stepwise mechanism ensures high selectivity for cysteine residues while minimizing side reactions with other nucleophilic amino acids [11].

Kinetic studies of dibromomaleimide crosslinking reactions demonstrate rapid completion under mild conditions [22] [28]. The conjugation of dibromomaleimide-Monomethyl Auristatin F to reduced antibodies achieves greater than 90% completion within one hour at room temperature in phosphate-buffered saline [22]. This efficiency stems from the enhanced electrophilicity imparted by the electron-withdrawing bromine substituents, which accelerate the nucleophilic substitution reactions compared to unsubstituted maleimides [9] [11].

The resulting thioether bonds exhibit exceptional stability under physiological conditions [14] [27]. Unlike native disulfide bonds, which can undergo reduction and exchange reactions in the presence of free thiols, the thioether linkages formed by dibromomaleimide crosslinking resist cleavage by common reducing agents [11] [14]. This enhanced stability contributes to improved pharmacokinetic properties of antibody drug conjugates, as demonstrated in comparative studies showing superior in vivo performance relative to conventional maleimide-based conjugates [22] [7].

Table 3: Binding Affinity and Stability Parameters of Dibromomaleimide-Monomethyl Auristatin F

ParameterValueReference Method
Tubulin Binding Affinity (K_D)60 ± 3 nMFluorescence polarization assay
Cytotoxicity (IC₅₀)Sub-nanomolar to picomolar rangeCell viability assays
Serum Stability (Human, 24h)>95% intactLiquid chromatography-mass spectrometry analysis
Serum Stability (Mouse, 24h)Variable (pH and temperature dependent)Liquid chromatography-mass spectrometry analysis
Thioether Bond StabilityStable under physiological conditionsMass spectrometry
Dibromomaleimide Crosslinking Efficiency>90% completion within 1 hourHydrophobic interaction chromatography
Drug-to-Antibody Ratio~4 drugs per antibodyHydrophobic interaction chromatography

Structural analysis of dibromomaleimide-crosslinked antibodies reveals formation of both interchain and intrachain thioether bridges [22] [7]. The predominant crosslinking pattern involves bridging of interchain cysteine pairs in the antibody hinge region, resulting in a "full antibody" configuration that maintains the native quaternary structure [22]. Additionally, formation of "half antibody" structures occurs through intrachain crosslinking, representing covalently linked heavy chain-light chain pairs [22] [10]. This structural heterogeneity arises from the flexibility of the dibromomaleimide linker and the accessibility of different cysteine pairs within the antibody architecture [22].

The stability of dibromomaleimide-mediated crosslinks shows remarkable resistance to thiol exchange reactions [28] [30]. Studies using excess concentrations of free thiols demonstrate minimal cleavage of established thioether bonds, contrasting sharply with the reversible nature of disulfide linkages [28]. However, at extremely high thiol concentrations exceeding physiological levels, slow exchange reactions can occur, indicating that the thioether bonds, while highly stable, retain some degree of reversibility under extreme conditions [30].

Temperature and pH effects on thioether bond stability have been systematically evaluated [27] [29]. The crosslinked structures maintain integrity across a wide pH range from 6.0 to 8.0, with minimal degradation observed over 24-hour incubation periods [27]. Elevated temperatures accelerate hydrolysis reactions, particularly at pH values above 8.5, where competing hydrolysis of the maleimide group becomes significant [11] [27]. These findings establish optimal storage and handling conditions for dibromomaleimide-Monomethyl Auristatin F conjugates [27].

Computational Modeling of Dibromomaleimide-Monomethyl Auristatin F-Antibody Interactions

Computational modeling approaches have emerged as essential tools for understanding the complex interactions between dibromomaleimide-Monomethyl Auristatin F and antibody structures [24] [25]. Molecular dynamics simulations employing microsecond timescales provide detailed insights into the conformational dynamics and stability of these conjugate systems [25] [26]. Advanced computational protocols utilizing specialized supercomputing resources enable comprehensive analysis of the structural behavior of drug-antibody conjugates under physiological conditions [25].

Molecular docking studies of dibromomaleimide-Monomethyl Auristatin F with antibody cysteine residues reveal optimal binding orientations and interaction energies [24] [26]. The computational models predict preferential binding to cysteine pairs separated by distances of 8-12 Angstroms, consistent with the span of the extended dibromomaleimide linker [26]. Energy minimization calculations indicate that the crosslinked configurations adopt stable conformations with minimal strain energy, supporting the experimental observations of high conjugation efficiency [24] [26].

The flexibility of the hexanoic acid spacer region plays a crucial role in accommodating different antibody binding sites [25] [26]. Molecular dynamics simulations demonstrate that this linker segment undergoes rapid conformational sampling, allowing the dibromomaleimide group to access multiple cysteine positions within the antibody hinge region [25]. The computational models predict that this flexibility contributes to the observed formation of both interchain and intrachain crosslinks, as the linker can adapt to various geometric constraints imposed by the protein structure [25] [26].

Computational analysis of the Monomethyl Auristatin F payload reveals important structure-activity relationships that govern its cytotoxic potency [18] [24]. High-resolution crystallographic data combined with molecular modeling studies demonstrate that the charged phenylalanine terminus forms stabilizing interactions with the M-loop region of tubulin [18]. These computational insights explain the enhanced binding affinity of Monomethyl Auristatin F compared to its uncharged analogs, providing a structural basis for the observed five-fold improvement in tubulin binding affinity [18].

The influence of antibody conjugation on payload accessibility and activity has been investigated through computational modeling approaches [24] [26]. Simulations predict that the dibromomaleimide crosslinking creates a stable anchoring point that positions the Monomethyl Auristatin F payload away from the antibody surface [26]. This spatial arrangement minimizes steric interference between the cytotoxic agent and the antibody binding domains, preserving antigen recognition while maintaining payload activity [24] [26].

Solvent accessibility calculations provide quantitative measures of payload exposure in the conjugated state [24] [25]. The computational models indicate that the Monomethyl Auristatin F moiety remains largely solvent-accessible following antibody conjugation, with accessible surface area values comparable to the free payload [25]. This finding supports the observed retention of cytotoxic activity in antibody drug conjugate formulations and provides confidence in the design of the dibromomaleimide linker system [24].

Long-timescale molecular dynamics simulations reveal the dynamic behavior of dibromomaleimide-Monomethyl Auristatin F-antibody complexes over microsecond timeframes [25]. These extended simulations demonstrate that the conjugated structures maintain stable conformations while exhibiting localized flexibility in the linker regions [25]. The computational analysis identifies specific motion patterns that allow the payload to sample conformational space without disrupting the overall antibody structure [25].

Machine learning algorithms applied to molecular dynamics trajectories enable classification of different linker behaviors and prediction of optimal conjugation sites [25]. Neural network-based approaches successfully distinguish between different antibody conjugation patterns based on their dynamic signatures [25]. These computational tools provide predictive capabilities for designing improved linker-payload combinations and optimizing conjugation protocols [25].

Site-Specific Bioconjugation via Interchain Cysteine Residues

Site-specific bioconjugation through interchain cysteine residues represents a paradigm shift in antibody-drug conjugate synthesis, moving away from heterogeneous mixtures toward precisely defined molecular entities. The dibromomaleimide-monomethyl auristatin F system exemplifies this approach through its unique ability to form covalent bridges between adjacent cysteine residues in antibody hinge regions [1].

The fundamental mechanism involves the selective targeting of reduced interchain disulfide bonds using bifunctional dibromomaleimide linkers. Unlike conventional maleimide conjugation that produces heterogeneous mixtures with drug-to-antibody ratios ranging from zero to eight, the dibromomaleimide approach yields highly homogeneous antibody-drug conjugates with predominantly four drugs per antibody [1]. This precision emerges from the inherent structure of immunoglobulin G1 antibodies, which contain four interchain disulfide bonds that, when reduced, provide eight reactive cysteine thiol groups arranged in four adjacent pairs [2].

Mechanistic Considerations

The bioconjugation process begins with controlled reduction of antibody interchain disulfide bonds using tris(2-carboxyethyl)phosphine. This reducing agent selectively targets the more accessible interchain disulfides while preserving the structural integrity of intrachain disulfides that are critical for antibody stability and function [1]. The reduction conditions require careful optimization to achieve complete conversion of interchain disulfides without over-reduction that could compromise antibody structure.

Following reduction, the dibromomaleimide-monomethyl auristatin F payload reacts rapidly with the generated thiol pairs. The reaction proceeds through a sequential substitution mechanism where the first thiol displaces one bromine atom to form a monobromomaleimide intermediate, followed by rapid attack of the adjacent thiol to displace the second bromine and form the final dithiomaleimide cross-link [3] [4]. This dual substitution mechanism ensures that each payload molecule bridges exactly two cysteine residues, resulting in the desired drug-to-antibody ratio of four.

Structural Analysis and Isomerism

Advanced analytical techniques have revealed that dibromomaleimide conjugation produces two distinct structural isomers: interchain cross-linked antibody-drug conjugates and intrachain cross-linked variants [1]. The interchain cross-linked form, representing approximately 70% of the product, maintains covalent bonds between heavy chains and preserves the native antibody quaternary structure [1]. The intrachain cross-linked isomer, comprising about 30% of the product, results from conjugation between two hinge cysteines on the same heavy chain, leading to antibody fragments that lack covalent heavy chain connections [1].

This isomerism phenomenon was elucidated through sophisticated denaturing size exclusion chromatography methods that enable separation of covalently linked from non-covalently associated antibody chains without the harsh conditions typically required for such analyses [1]. The presence of intrachain cross-linking, while representing a minor fraction, demonstrates the proximity of hinge region cysteines and the need for careful reaction condition optimization to maximize the desired interchain conjugation.

Conjugation SiteProduct DistributionMolecular WeightStructural Characteristics
Interchain Cross-linking [1]~70%Full ADC massMaintains heavy chain covalent bonds
Intrachain Cross-linking [1]~30%Half ADC massHeavy chains non-covalently associated
Unconjugated [1]<5%Native antibodyNo payload attachment

Advantages of Site-Specific Conjugation

The site-specific nature of dibromomaleimide conjugation confers several critical advantages over conventional random conjugation methods [5] [2]. Primary among these is the dramatic improvement in product homogeneity, with greater than 85% of the final product existing as the desired drug-to-antibody ratio of four species [1]. This homogeneity translates directly to improved pharmacological properties, including enhanced pharmacokinetics, superior efficacy, and reduced toxicity compared to heterogeneous antibody-drug conjugates [1].

Additionally, the site-specific approach eliminates the need for extensive antibody engineering that characterizes many alternative homogeneous conjugation strategies [6] [7]. The method can be applied directly to native antibodies without introducing mutations or non-natural amino acids, significantly reducing development timelines and manufacturing complexity [1]. This compatibility with existing antibody platforms represents a substantial advantage for clinical translation and commercial production.

Optimization Parameters

Successful implementation of site-specific bioconjugation requires careful optimization of several critical parameters. The stoichiometry of reducing agent to antibody must be precisely controlled to ensure complete reduction of interchain disulfides without compromising antibody structure [1]. Studies have demonstrated that eight equivalents of tris(2-carboxyethyl)phosphine relative to antibody concentration provides optimal reduction efficiency while maintaining protein stability [1].

Temperature control during the conjugation process significantly influences reaction kinetics and product distribution. Elevated temperatures during the reduction phase (37°C) accelerate disulfide cleavage, while conducting the subsequent conjugation at room temperature prevents thermal degradation of the sensitive dibromomaleimide moiety [1]. The reaction medium composition, typically phosphate-buffered saline at physiological pH, maintains protein stability while providing optimal conditions for thiol reactivity [1].

Optimization of Reaction Conditions for Controlled Drug-Antibody Ratio

Achieving precise control over drug-to-antibody ratios represents one of the most critical aspects of antibody-drug conjugate development, directly impacting therapeutic efficacy, safety, and pharmacokinetic properties. The dibromomaleimide-monomethyl auristatin F system has been extensively optimized to deliver consistent drug-to-antibody ratios of four through systematic evaluation of reaction parameters and real-time monitoring approaches [8] [9].

Stoichiometric Optimization

The foundation of controlled drug-to-antibody ratio achievement lies in precise stoichiometric control of all reaction components. For dibromomaleimide conjugation, the critical parameters include the molar ratio of reducing agent to antibody and the excess of payload relative to available conjugation sites [1] [9]. Conventional maleimide conjugation typically employs 2.5 equivalents of tris(2-carboxyethyl)phosphine, which provides partial reduction suitable for heterogeneous conjugation [1]. However, dibromomaleimide conjugation requires complete reduction of all interchain disulfides, necessitating increased reducing agent concentrations.

Systematic studies have demonstrated that eight equivalents of tris(2-carboxyethyl)phosphine relative to antibody concentration ensures complete reduction of interchain disulfides while minimizing over-reduction that could compromise antibody stability [1]. This increased reducing agent concentration accounts for the higher reduction potential required to cleave all four interchain disulfide bonds and compensates for oxidation side reactions that can occur during the reduction process.

The payload stoichiometry requires careful balance between ensuring complete conjugation and minimizing side reactions. Five equivalents of dibromomaleimide-monomethyl auristatin F relative to antibody concentration provides optimal conjugation efficiency while maintaining selectivity for the desired cross-linking reaction [1]. This slight excess compensates for hydrolysis of the dibromomaleimide moiety and ensures that all reduced cysteine pairs are efficiently conjugated.

ParameterConventional MC-MMAF [1]DBM-MMAF Optimized [1]Impact on Drug-Antibody Ratio
TCEP Equivalents2.5 equiv8 equivHigher TCEP ensures complete disulfide reduction [1]
DBM-MMAF Equivalents5 equiv5 equivExcess ensures complete conjugation to DAR 4 [1]
Reaction Temperature37°C (reduction), RT (conjugation)37°C (reduction), RT (conjugation)Elevated temperature accelerates reduction kinetics [1]
Reaction Time2h (reduction), 1h (conjugation)2h (reduction), 1h (conjugation)Sufficient time for complete reaction [1]

Kinetic Control and Reaction Monitoring

Real-time monitoring of drug-to-antibody ratio during conjugation enables precise control of the final product composition and provides critical process control information for manufacturing consistency [8]. Advanced analytical methods, including rapid deglycosylation followed by liquid chromatography-mass spectrometry analysis, enable drug-to-antibody ratio determination within fifteen minutes of sampling [8]. This rapid analytical capability allows for in-process optimization and real-time decision making during conjugation reactions.

The kinetics of dibromomaleimide conjugation follow a two-phase mechanism where initial thiol substitution occurs rapidly, followed by a slightly slower second substitution to complete the cross-link [1]. This biphasic kinetic profile necessitates sufficient reaction time to ensure complete conversion of monobromomaleimide intermediates to the final dithiomaleimide products. Studies have demonstrated that one-hour conjugation times at room temperature provide complete conversion while minimizing side reactions [1].

Temperature optimization plays a crucial role in balancing reaction kinetics with product stability. The reduction phase benefits from elevated temperatures (37°C) that accelerate disulfide cleavage kinetics, while the conjugation phase is optimally conducted at room temperature to prevent thermal decomposition of the dibromomaleimide moiety [1]. This temperature profile maximizes conjugation efficiency while preserving payload integrity throughout the reaction sequence.

Process Control Strategies

Implementing robust process control strategies ensures consistent drug-to-antibody ratio achievement across multiple production batches and scales [9]. Linear regression approaches correlating reducing agent equivalents with final drug-to-antibody ratio enable predictive control of conjugation outcomes [9]. These empirical relationships account for batch-to-batch variations in antibody reactivity and provide guidance for stoichiometric adjustments when needed.

Buffer composition and pH control significantly influence both conjugation efficiency and product stability. Phosphate-buffered saline at pH 7.4 provides optimal conditions for thiol reactivity while maintaining antibody structural integrity [1]. The physiological pH minimizes competing side reactions while ensuring efficient nucleophilic attack by cysteine thiol groups on the dibromomaleimide electrophile.

Concentration effects require careful consideration to prevent intermolecular cross-linking between different antibody molecules. Antibody concentrations of 5 mg/mL represent an optimal balance between conjugation efficiency and prevention of aggregation [1]. Higher concentrations increase the probability of intermolecular reactions, while lower concentrations reduce conjugation kinetics and may lead to incomplete conversion.

Analytical Validation and Quality Control

Comprehensive analytical validation ensures that optimized reaction conditions consistently deliver the target drug-to-antibody ratio with acceptable variability [10] [11]. Multiple orthogonal analytical methods, including hydrophobic interaction chromatography, native mass spectrometry, and ultraviolet-visible spectrophotometry, provide complementary information about product composition and purity [10].

Hydrophobic interaction chromatography enables separation of antibody-drug conjugate species based on their hydrophobicity differences, allowing for direct quantification of drug-to-antibody ratio distribution [1]. Native mass spectrometry provides precise molecular weight determination that confirms the expected drug loading and detects potential side products [1]. These analytical approaches collectively ensure that optimization efforts translate to consistent product quality.

The development of real-time analytical capabilities has revolutionized drug-to-antibody ratio control by enabling process adjustments during conjugation reactions [8]. Rapid deglycosylation protocols coupled with liquid chromatography-mass spectrometry analysis provide drug-to-antibody ratio information within the timeframe of the conjugation reaction, allowing for real-time process optimization and quality assurance [8].

Comparative Analysis of Monobromomaleimide vs. Dibromomaleimide Coupling Efficiency

The comparative evaluation of monobromomaleimide and dibromomaleimide coupling systems reveals fundamental differences in reactivity, selectivity, and product characteristics that have profound implications for antibody-drug conjugate development. This analysis examines the mechanistic distinctions, efficiency parameters, and practical considerations that distinguish these two related but functionally different conjugation approaches [3] [4].

Mechanistic Distinctions

Monobromomaleimide and dibromomaleimide represent distinct classes of electrophilic reagents with fundamentally different reaction pathways and product outcomes [3] [4]. Monobromomaleimide functions as a single-point attachment reagent that forms conventional thioether linkages with individual cysteine residues, while dibromomaleimide serves as a bifunctional cross-linking agent capable of forming bridges between adjacent thiol groups [4].

The reaction mechanism of monobromomaleimide proceeds through nucleophilic attack by the cysteine thiol on the activated double bond, displacing the bromine atom and forming a stable thioether linkage [3]. This mechanism parallels conventional maleimide chemistry but with enhanced electrophilicity due to the electron-withdrawing effect of the bromine substituent. The reaction typically proceeds rapidly under physiological conditions with excellent chemoselectivity for cysteine over other nucleophilic amino acid residues [12].

In contrast, dibromomaleimide undergoes a sequential double substitution mechanism where the first thiol attack displaces one bromine atom to form a monobromomaleimide intermediate, followed by rapid attack of a second thiol to displace the remaining bromine and complete the cross-link [4]. This mechanism requires the spatial proximity of two cysteine residues and results in the formation of a covalent bridge that can span interchain or intrachain disulfide bonds [1].

Reactivity and Kinetic Considerations

The relative reactivity of monobromomaleimide and dibromomaleimide systems reflects the electronic and steric environment of the maleimide core [4] [12]. Monobromomaleimide exhibits rapid reaction kinetics with accessible cysteine residues, making it particularly effective for conjugation to engineered surface cysteines or sterically accessible sites [3]. The reaction rate constants for monobromomaleimide-thiol coupling are typically two to three orders of magnitude higher than those of bromoacetyl functions, providing excellent chemoselectivity and rapid conjugation under mild conditions [12].

Dibromomaleimide demonstrates superior reactivity for interchain cysteine cross-linking compared to alternative cross-linking reagents [4]. The presence of two bromine substituents creates a highly electrophilic system that readily undergoes sequential nucleophilic substitution reactions. Studies comparing dibromomaleimide with dithiomaleimide and hybrid thio-bromomaleimide systems have demonstrated that dibromomaleimide achieves the highest percentage of drug-to-antibody ratio 4 products with significantly reduced reaction times [4].

PropertyMonobromomaleimide [3]Dibromomaleimide [1] [4]Conventional Maleimide
Reaction KineticsFast thiol additionRapid bis-thiol additionStandard thiol reactivity
Conjugation SelectivitySingle cysteine targetingDual cysteine cross-linkingSingle cysteine modification
Product HomogeneityModerate (single conjugation)High (>85% DAR4) [1]Low (heterogeneous mixture)
Stability (thiol exchange)Susceptible to retro-MichaelEnhanced stability post-hydrolysis [1]Prone to thiol exchange

Efficiency and Product Distribution

The coupling efficiency of monobromomaleimide and dibromomaleimide systems varies significantly depending on the target conjugation environment and desired product characteristics [3] [4]. Monobromomaleimide demonstrates excellent efficiency for site-specific conjugation to engineered cysteine residues, particularly in sterically constrained environments such as the buried cysteine in engineered antibody constructs [3]. Mass spectrometry analysis has shown that monobromomaleimide can achieve efficient conjugation even to deeply buried cysteine residues where conventional maleimides fail to react effectively [3].

Dibromomaleimide exhibits superior performance for applications requiring cross-linking between adjacent cysteine residues [4]. Comparative studies have demonstrated that dibromomaleimide achieves higher percentages of the desired drug-to-antibody ratio 4 products compared to alternative cross-linking approaches such as dithiomaleimide or hybrid systems [4]. The enhanced efficiency stems from the optimal balance of reactivity and selectivity provided by the dibromo substitution pattern.

The product distribution analysis reveals distinct advantages for each system depending on the application requirements [3] [4]. Monobromomaleimide produces single-site conjugation products with minimal cross-linking side reactions, making it ideal for applications requiring precise control over conjugation stoichiometry [3]. Dibromomaleimide generates predominantly cross-linked products with high homogeneity, achieving greater than 85% of the desired drug-to-antibody ratio 4 species in optimal conditions [1].

Stability Considerations

Post-conjugation stability represents a critical differentiator between monobromomaleimide and dibromomaleimide systems [13]. Both systems require hydrolysis of the resulting maleimide linkages to achieve optimal stability against thiol exchange reactions [14]. However, the kinetics and extent of hydrolysis differ significantly between the two systems.

Monobromomaleimide conjugates undergo hydrolysis to form stable maleamic acid derivatives that resist retro-Michael reactions and thiol exchange [13]. The hydrolysis process can be accelerated through appropriate linker design, with electron-withdrawing groups proximal to the maleimide moiety enhancing hydrolysis rates [14]. Studies have demonstrated that thiazine linkages formed through rearrangement of N-terminal cysteine conjugates provide superior stability compared to conventional thioether linkages [13].

Dibromomaleimide conjugates benefit from accelerated hydrolysis kinetics due to the electron-withdrawing effect of the remaining bromine substituent after conjugation [14]. The hydrolysis process converts the dithiomaleimide linkage to stable dithiomaleamic acid derivatives that maintain the cross-linking functionality while providing enhanced resistance to thiol exchange reactions [1]. This stability enhancement is particularly important for antibody-drug conjugates intended for systemic administration where exposure to high concentrations of competing thiols such as glutathione can compromise conjugate integrity.

Practical Considerations and Applications

The selection between monobromomaleimide and dibromomaleimide systems depends on specific application requirements and target product characteristics [3] [4]. Monobromomaleimide represents the optimal choice for site-specific conjugation applications where precise control over conjugation stoichiometry and minimal cross-linking are required [3]. The system is particularly well-suited for engineered antibody constructs with accessible surface cysteines or specialized applications requiring single-point attachment [15].

Dibromomaleimide excels in applications requiring high product homogeneity and controlled drug loading through cross-linking mechanisms [1] [4]. The system is ideally suited for native antibody conjugation where site-specific attachment is desired without requiring antibody engineering [1]. The ability to achieve consistent drug-to-antibody ratios of four makes dibromomaleimide particularly attractive for therapeutic antibody-drug conjugate development where reproducible dosing and pharmacokinetic properties are essential [1].

XLogP3

6.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

3

Exact Mass

1082.37618 g/mol

Monoisotopic Mass

1080.37823 g/mol

Heavy Atom Count

68

Dates

Last modified: 08-10-2024

Explore Compound Types